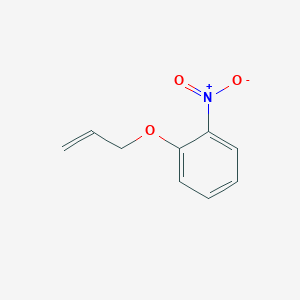

1-(Allyloxy)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSNCJJYXMNGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460826 | |

| Record name | 1-(allyloxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55339-51-0 | |

| Record name | 1-(allyloxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Significance of Allyl Aryl Ethers in Organic Synthesis

Allyl aryl ethers are a class of organic compounds that have garnered significant attention in the field of organic synthesis due to their versatile reactivity. thieme-connect.comfrontiersin.org These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules. A key reaction that highlights the importance of allyl aryl ethers is the Claisen rearrangement, a thermal process that converts an allyl aryl ether into an o-allylphenol. libretexts.orglibretexts.orgucalgary.ca This intramolecular rearrangement is a powerful tool for forming carbon-carbon bonds and introducing functionality to the ortho position of a phenol (B47542). ucalgary.ca The resulting o-allylphenols are valuable precursors for various natural products and bioactive molecules. benthamopenarchives.com

The allyl group in these ethers can also be deprotected under mild conditions, making it a useful protecting group for phenols in multi-step syntheses. organic-chemistry.org The development of new catalytic methods, including those using palladium and iridium, has further expanded the utility of allyl aryl ethers by enabling their efficient and selective synthesis. thieme-connect.comfrontiersin.org For instance, palladium-catalyzed allylic etherification of phenols provides a general route to these compounds with good yields and regioselectivity. frontiersin.org

Research Perspectives on Nitroaromatic Compounds As Synthetic Precursors

Nitroaromatic compounds, characterized by the presence of at least one nitro group (–NO2) attached to an aromatic ring, are a major class of industrial chemicals. nih.govnih.gov They are primarily synthesized through the nitration of aromatic hydrocarbons like benzene (B151609) and toluene. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors in organic synthesis. nih.govnih.gov

Overview of 1 Allyloxy 2 Nitrobenzene S Role in Modern Chemical Science

Established Synthetic Routes to this compound

The most common and direct method for synthesizing this compound is the Williamson ether synthesis, which involves the O-allylation of 2-nitrophenol.

The O-allylation of 2-nitrophenol is typically conducted by reacting it with an allyl halide, most commonly allyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the allyl halide in a nucleophilic substitution reaction (SN2).

Commonly employed bases include anhydrous potassium carbonate (K₂CO₃), which is mild and effective. prepchem.commdpi.comresearchgate.net The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) being preferred as they effectively dissolve the reactants and facilitate the SN2 mechanism. prepchem.commdpi.comresearchgate.net The reaction is often performed at room temperature over an extended period or heated to reflux to reduce the reaction time. prepchem.commdpi.com

A typical procedure involves stirring a mixture of 2-nitrophenol, allyl bromide, and a base such as potassium carbonate in a suitable solvent. prepchem.commdpi.com For instance, the synthesis of a related compound, 1-(allyloxy)-2-chloro-5-nitrobenzene, was achieved by stirring 2-chloro-5-nitrophenol with allyl bromide and anhydrous potassium carbonate in dry DMF at room temperature. prepchem.com Similarly, the allylation of 2-allyl-4-bromo-6-nitrophenol was carried out using allyl bromide and potassium carbonate in acetone at reflux for one hour. mdpi.comresearchgate.net

| Nitrophenol Substrate | Allylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitrophenol | Allyl bromide | Anhydrous Potassium Carbonate | N,N-dimethylformamide (DMF) | Room Temperature | prepchem.com |

| 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide | Potassium Carbonate | Acetone | Reflux | mdpi.comresearchgate.net |

| 2-Nitrophenol | Benzyl bromide* | Potassium Carbonate | N,N-dimethylformamide (DMF) | 80°C |

*Note: This entry describes the benzylation of 2-nitrophenol, a similar SN2 reaction, providing comparable optimization data.

Optimizing the synthesis of this compound involves fine-tuning several parameters to maximize yield and purity. Key factors include the choice of base, solvent, temperature, and reaction time. Using a mild base like potassium carbonate minimizes the formation of side products. The solvent plays a role in reactant solubility, with DMF often enhancing the solubility of the phenoxide salt.

Temperature control is a critical aspect of optimization. For the related synthesis of 1-(benzyloxy)-2-nitrobenzene, a temperature range of 70–80°C was found to balance the reaction rate against potential decomposition. In other nitration preparations, carefully controlling the temperature at a lower range (e.g., 20°C) has been shown to significantly improve the yield and selectivity of the desired product, achieving yields as high as 91%. paspk.org

After the reaction is complete, purification is essential to remove unreacted starting materials and byproducts. Common purification methods include pouring the reaction mixture into water followed by extraction with an organic solvent like ethyl acetate. prepchem.com The crude product can then be purified by recrystallization from a suitable solvent such as hexane (B92381) or an ethanol/water mixture, or by silica (B1680970) gel column chromatography to achieve high purity. prepchem.commdpi.comresearchgate.net

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound can be approached in two primary ways: by introducing substituents onto the pre-formed this compound scaffold or by using precursors that already contain the desired substituents before the allylation step.

Halogenated derivatives of this compound are synthetically useful. The introduction of a bromine atom onto the aromatic ring is a common modification. While direct bromination of this compound is possible, a more controlled and regioselective approach involves the bromination of the 2-nitrophenol precursor before the O-allylation step. mdpi.comresearchgate.net

For example, the synthesis of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene begins with 2-allyl-6-nitrophenol, which is selectively brominated using N-bromosuccinimide (NBS) in the presence of glacial acetic acid and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. mdpi.comresearchgate.net This reaction specifically installs a bromine atom at the para-position relative to the hydroxyl group, yielding 2-allyl-4-bromo-6-nitrophenol. mdpi.com This brominated intermediate is then subjected to O-allylation as previously described to produce the final halogenated product. mdpi.comresearchgate.net The use of NBS is a standard method for allylic and benzylic bromination as it provides a low, constant concentration of Br₂, which favors the desired free-radical substitution pathway over competing reactions. masterorganicchemistry.com

A powerful strategy for creating complex analogues involves the multi-step modification of a simpler precursor before the final allylation. This approach allows for precise control over the placement and type of substituents.

A clear illustration of this is the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, which starts from commercially available 2-allylphenol (B1664045). mdpi.comresearchgate.net The synthetic sequence is as follows:

Nitration: 2-allylphenol is nitrated using a sulfonitric mixture (HNO₃/H₂SO₄) at 0°C to introduce a nitro group, yielding 2-allyl-6-nitrophenol. mdpi.comresearchgate.net

Bromination: The resulting 2-allyl-6-nitrophenol is then selectively brominated with N-bromosuccinimide (NBS) to afford 2-allyl-4-bromo-6-nitrophenol. mdpi.comresearchgate.net

Allylation: The phenolic group of the brominated intermediate is alkylated with allyl bromide under standard Williamson ether synthesis conditions to produce 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene in good yield (77%). mdpi.comresearchgate.net

This multi-step derivatization of the starting phenol (B47542) before the etherification step highlights a versatile and controlled approach to synthesizing substituted this compound analogues. mdpi.comresearchgate.net Modern synthetic strategies often rely on these principles of directed aromatic substitution to achieve regiocontrol.

Advanced Approaches in this compound Synthesis

Beyond the classical Williamson ether synthesis, more advanced methodologies are being developed to improve efficiency, yield, and environmental friendliness.

One such method is the use of phase-transfer catalysis (PTC) , often combined with ultrasonication. PTC is effective for reactions involving an aqueous phase and an organic phase, facilitating the transfer of the anionic nucleophile (phenoxide) into the organic phase to react with the allyl halide. The use of ultrasound can further enhance the reaction rate. researchgate.net This technique has been successfully applied to the O-allylation of resorcinol (B1680541) and represents a promising approach for the synthesis of this compound under mild conditions. researchgate.net

Another advanced strategy involves transition metal-catalyzed decarboxylative allylation . nih.gov This modern cross-coupling method utilizes carboxylic acid derivatives as reactants. Conceptually, a 2-nitrophenoxy carboxylate could be coupled with an allyl electrophile in the presence of a suitable transition metal catalyst (e.g., based on palladium, ruthenium, or molybdenum). nih.gov A significant advantage of this approach is that the only stoichiometric byproduct is carbon dioxide (CO₂), which is non-toxic and easily removed, making it an environmentally benign alternative to traditional methods that generate salt byproducts. nih.gov The reaction can also proceed under neutral conditions, accommodating a wider range of functional groups. nih.gov

Phase-Transfer Catalysis in O-Allylation

Phase-transfer catalysis (PTC) is a powerful and widely utilized technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. ijirset.combiomedres.us This methodology is particularly effective for the O-allylation of phenols, such as 2-nitrophenol, to produce ethers like this compound. The core principle involves a phase-transfer catalyst, often a quaternary ammonium salt, which transports a reactant, like the phenoxide anion, from the aqueous or solid phase into the organic phase where it can react with the alkylating agent (e.g., allyl bromide). ijirset.combiomedres.us

The advantages of using PTC are numerous, including faster reaction rates, higher yields, the use of inexpensive and safer inorganic bases like sodium hydroxide (B78521) or potassium carbonate, and the potential to eliminate the need for hazardous and expensive organic solvents. ijirset.comacsgcipr.org The catalyst facilitates the movement of the nucleophile (phenoxide) across the phase boundary, enabling the nucleophilic substitution reaction to proceed efficiently. biomedres.us

Research into the kinetics of similar PTC reactions, such as the allylation of other phenols, has demonstrated that the process often follows pseudo-first-order kinetics. researchgate.net The reaction rate can be significantly enhanced by the choice of catalyst and reaction conditions. researchgate.net For instance, the synthesis of p-nitrophenol from p-nitrochlorobenzene using a phase-transfer catalyst is greatly affected by the type and amount of catalyst, as well as the concentration of the base. researchgate.net

| Reactant | Allylating Agent | Catalyst Type | Base | Typical Solvent System | Key Advantage |

|---|---|---|---|---|---|

| 2-Nitrophenol | Allyl Bromide | Quaternary Ammonium Salt (e.g., TBAB) | Aqueous NaOH or KOH | Organic Solvent / Aqueous | Overcomes immiscibility of reactants, enhances reaction rate. ijirset.combiomedres.us |

Emerging Green Chemistry Methodologies for Synthesis

In line with the growing emphasis on sustainable chemical production, several green chemistry methodologies are being applied to the synthesis of compounds like this compound. ijirset.com These methods aim to reduce waste, eliminate the use of toxic substances, and improve energy efficiency. matanginicollege.ac.in

One prominent green technique is the use of ultrasound irradiation to promote the reaction. asianpubs.org Sonication can significantly accelerate reaction rates and improve yields, often under milder conditions than traditional methods. asianpubs.orgresearchgate.net The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, enhancing mass transfer and activating the reacting species. researchgate.net The coupling of ultrasound with phase-transfer catalysis has proven particularly effective, leading to faster reactions and higher yields in the synthesis of related ethers. researchgate.netresearchgate.net For example, the synthesis of 1,3-bis(allyloxy)benzene (B3032274) from resorcinol and allyl bromide was successfully carried out using a phase-transfer catalyst assisted by ultrasound. researchgate.net

Another key aspect of green synthesis is the choice of solvent. Efforts are being made to replace traditional volatile organic compounds (VOCs) with more benign alternatives. acsgcipr.org Water is an ideal green solvent, and PTC methods are inherently advantageous in this regard as they often utilize aqueous phases. ijirset.com In some cases, reactions can be performed under solvent-free conditions, further boosting their green credentials. acsgcipr.org For instance, a catalyst-free synthesis of 2-(allyloxy)benzaldehyde, a related compound, involves reacting 2-hydroxybenzaldehyde with allyl bromide in DMF, followed by quenching with aqueous ammonium chloride, demonstrating a move towards simpler and more environmentally conscious procedures. rsc.org

The development of reusable or polymer-supported catalysts also represents a significant step forward in green synthesis. ignited.inacs.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, cellulose-supported TBAF has been shown to be an effective and recyclable promoter for fluorination reactions. acs.org

| Green Methodology | Principle | Application Example (Related Syntheses) | Environmental Benefit |

|---|---|---|---|

| Ultrasound Irradiation | Acoustic cavitation enhances mass transfer and reaction rates. researchgate.net | Synthesis of 1,3-bis(allyloxy)benzene and 2-phenylvaleronitrile (B1604636) under PTC with sonication. researchgate.netresearchgate.net | Shorter reaction times, milder conditions, increased yields. asianpubs.org |

| Aqueous Media | Utilizing water as a safe, non-toxic solvent. ijirset.com | Catalyst-free synthesis of chromenes in aqueous media. rsc.org | Reduces reliance on volatile and toxic organic solvents. matanginicollege.ac.in |

| Polymer-Supported Catalysts | Catalyst is immobilized on a solid support for easy recovery. ignited.in | Cellulose-supported TBAF for nucleophilic fluorination. acs.org | Catalyst recyclability, reduced waste. acs.org |

Transformations Involving the Nitro Functional Group

The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the aromatic ring and is itself susceptible to various reduction reactions.

Catalytic Reduction of the Nitro Group to Amino Moieties

The reduction of the nitro group to an amino group is a fundamental transformation, converting this compound into 2-(allyloxy)aniline. This reaction is significant as it changes the electronic properties of the substituent from strongly deactivating to strongly activating. masterorganicchemistry.com

Both homogeneous and heterogeneous catalytic systems are employed for the reduction of aromatic nitro compounds.

Heterogeneous Catalysis: This is the most common approach, often utilizing transition metals on a solid support. sioc-journal.cnsemanticscholar.org

Palladium-Based Catalysts: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups. commonorganicchemistry.com The reaction is typically carried out using hydrogen gas (H₂). Palladium nanoparticles have also been shown to be effective catalysts. mdpi.com

Other Metals: Other metals like platinum (Pt), nickel (Ni), iron (Fe), and tin (Sn) are also effective for this reduction. masterorganicchemistry.com Raney Nickel is a notable example. masterorganicchemistry.com

Homogeneous Catalysis: While less common, homogeneous catalysts offer the advantage of high selectivity due to the ability to modify ligands. sioc-journal.cnnih.gov

Rhodium (Rh) complexes can be used as homogeneous catalysts for transfer hydrogenation of nitro groups. masterorganicchemistry.com

Catalysts based on other noble metals like iridium (Ir), ruthenium (Ru), and gold (Au) have also been developed. nih.gov More sustainable approaches using earth-abundant metals like manganese (Mn) and iron are also being explored. nih.gov

Metal/Acid Systems: A classic method involves the use of an easily oxidized metal in the presence of an acid.

Zinc/Ammonium Chloride: The reduction of this compound can be achieved using zinc (Zn) powder and ammonium chloride (NH₄Cl). nih.gov This system is known to convert nitrophenols to aminophenols. chemicalbook.comresearchgate.net The use of ammonium chloride provides a neutral or weakly acidic medium, which can be advantageous in preventing side reactions. nowgonggirlscollege.co.insciencemadness.org In some cases, this system can lead to the formation of the corresponding hydroxylamine (B1172632) as the main product. nowgonggirlscollege.co.insciencemadness.orgtardigrade.in

Interactive Table: Catalytic Systems for Nitro Group Reduction

| Catalyst System | Type | Description |

|---|---|---|

| Pd/C, H₂ | Heterogeneous | A standard and highly effective method for reducing nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com |

| Raney Ni, H₂ | Heterogeneous | An alternative to palladium, also widely used for nitro group reduction. masterorganicchemistry.com |

| Fe, Sn, or Zn in Acid (e.g., HCl) | Heterogeneous | A classic method utilizing easily oxidized metals in an acidic environment. masterorganicchemistry.com |

| Zinc/Ammonium Chloride | Heterogeneous | A milder reducing system that can selectively reduce nitro groups, sometimes yielding hydroxylamines. nih.govchemicalbook.comresearchgate.net |

| Rhodium Complexes | Homogeneous | Used for transfer hydrogenation, offering high selectivity. masterorganicchemistry.com |

| Palladium Nanoparticles | Heterogeneous | Offer high catalytic activity for the reduction of nitroarenes. mdpi.com |

The reduction of a nitro group to an amine is a stepwise process that involves the transfer of six electrons and six protons. The generally accepted mechanism, first proposed by Haber, proceeds through several intermediates. semanticscholar.org

The initial reduction of the nitro group (Ar-NO₂) leads to the formation of a nitroso intermediate (Ar-NO). semanticscholar.orgorientjchem.org This is followed by further reduction to a hydroxylamine (Ar-NHOH). semanticscholar.orgorientjchem.org Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂). semanticscholar.orgorientjchem.org Under most catalytic hydrogenation conditions, the intermediate nitroso and hydroxylamine species are highly reactive and are immediately converted to the final amine product. orientjchem.org

The catalytic cycle on a metal surface involves the adsorption of the nitro compound onto the catalyst. numberanalytics.com Hydrogen atoms, activated by the catalyst, are then transferred to the nitro group, leading to the sequential reduction. numberanalytics.com

Other Reductive Pathways and Their Scope

While the complete reduction to an amine is the most common transformation, other reductive pathways are possible depending on the reagents and reaction conditions.

Formation of Hydroxylamines: As mentioned, using milder reducing agents like zinc and ammonium chloride in an aqueous solution can sometimes lead to the isolation of the N-phenylhydroxylamine derivative as the major product. nowgonggirlscollege.co.insciencemadness.orgtardigrade.in

Formation of Azo or Azoxy Compounds: In basic solutions or with specific reducing agents, bimolecular products can be formed. nowgonggirlscollege.co.in For instance, the reaction of intermediate nitrosobenzene (B162901) with phenylhydroxylamine can lead to azoxybenzene. researchgate.net The use of zinc powder and ammonium chloride has also been reported to achieve the chemoselective reduction of nitroarenes to azo or azoxy compounds. chemicalbook.comresearchgate.net

Reactions of the Allyloxy Moiety

The allyloxy group in this compound can undergo characteristic reactions, most notably intramolecular rearrangements.

Intramolecular Rearrangements (e.g., Claisen Rearrangement)

The Claisen rearrangement is a orientjchem.orgorientjchem.org-sigmatropic rearrangement that occurs upon heating an allyl phenyl ether. lscollege.ac.inscirp.org In this concerted, intramolecular process, the allyl group migrates from the oxygen atom to a carbon atom on the aromatic ring, specifically to the ortho position. lscollege.ac.inscirp.org

For this compound, heating would be expected to induce a Claisen rearrangement, leading to the formation of 2-allyl-6-nitrophenol. The reaction proceeds through a cyclic transition state. scirp.org The presence of the nitro group at the ortho position influences the electronic environment of the ring, but the rearrangement to the other available ortho position (C6) is a well-established thermal reaction for allyl aryl ethers. lscollege.ac.inresearchgate.net If both ortho positions are blocked, the rearrangement can occur at the para position. scirp.org The regioselectivity of the aromatic Claisen rearrangement can be influenced by the electronic nature of substituents on the ring. lscollege.ac.in

Olefinic Transformations of the Allyl Group (e.g., Cyclization, Addition Reactions)

The allyl group in this compound is a versatile functional handle for a variety of transformations, particularly cyclization and addition reactions. The double bond is susceptible to attack by electrophiles and radicals.

Recent research has focused on intramolecular cyclization reactions, which are powerful methods for constructing heterocyclic scaffolds. For instance, visible-light-induced radical cascade cyclizations have been developed. In one such method, 1-(allyloxy)-2-(1-arylvinyl)benzenes react with sulfonyl chlorides in the presence of a photocatalyst like Eosin Y to produce sulfonated benzoxepines, which are seven-membered rings, in good yields. rsc.org While this substrate is not precisely this compound, it demonstrates a relevant transformation of a similarly structured allyloxy benzene (B151609) derivative. Another study describes the visible-light-mediated radical cascade cyclization of 1,7-enynes, including N-allyl-2-(arylethynyl)anilines, with sulfinic acids to form sulfonated tetrahydroquinolines. researchgate.net

Addition reactions across the allyl double bond are also feasible. Standard reactions such as halogenation (with Br₂ or Cl₂) or hydrohalogenation can occur, though these may compete with reactions on the activated aromatic ring. pressbooks.pub To achieve selective allylic substitution (at the carbon adjacent to the double bond) rather than addition, reagents like N-bromosuccinimide (NBS) are often used under radical conditions. pressbooks.pubscience.gov

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is heavily influenced by the powerful electron-withdrawing nitro group, which deactivates it toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Modalities

Nucleophilic aromatic substitution (NAS) is a hallmark reaction for nitro-substituted aromatic compounds. masterorganicchemistry.com The nitro group, particularly when positioned ortho or para to a potential leaving group, strongly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.com

In this compound, the nitro group activates the ring for attack by nucleophiles. While the allyloxy group is not a typical leaving group, other substituents on the ring could be displaced. For example, in the related compound 1-(allyloxy)-2-chloro-3-nitrobenzene, the chloro group can be displaced by nucleophiles. More relevantly, the nitro group itself can be displaced by certain strong nucleophiles under specific conditions, although this is less common than displacement of a halide. The primary role of the nitro group is to make the aromatic ring electron-poor and thus highly susceptible to nucleophilic attack. Common nucleophiles used in NAS reactions with nitroaromatics include alkoxides, amines, and hydroxide ions.

Table 2: Examples of Nucleophilic Aromatic Substitution on Nitroaromatics

| Substrate | Nucleophile | Product Type | Key Observation |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Methoxide | 1-Methoxy-2,4-dinitrobenzene | Facile substitution due to two activating nitro groups. |

| 1-Fluoro-2-nitrobenzene | Piperidine | 1-(Piperidin-1-yl)-2-nitrobenzene | Fluorine is an excellent leaving group in NAS. |

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org The oxygen atom of an ether or carbamate (B1207046) can act as a DMG. uwindsor.canih.gov

In principle, the ether oxygen of the allyloxy group in this compound could direct metalation to the C6 position. However, the presence of the nitro group poses a significant challenge. Nitro groups are highly electrophilic and react readily with the strong nucleophilic bases (e.g., alkyllithiums) used for DoM. This reaction typically involves addition of the organolithium to the nitro group or single-electron transfer, leading to undesired side products and consumption of the base, rather than the intended ortho-deprotonation.

Therefore, direct application of standard DoM protocols to this compound is generally considered incompatible and not a viable strategy for functionalizing the C6 position. While DoM is a powerful strategy for many substituted aromatics, including other allyloxy benzenes, the presence of a nitro group effectively precludes its use unless the nitro group is modified or protected, or if alternative, less reactive organometallic bases are employed under very specific conditions, which is not common practice.

Synthetic Utility of 1 Allyloxy 2 Nitrobenzene in Advanced Organic Transformations

Role as a Versatile Intermediate in Multi-Step Synthesis

The strategic placement of the allyloxy and nitro functionalities makes 1-(allyloxy)-2-nitrobenzene a powerful intermediate in multi-step synthetic sequences. lumenlearning.comrsc.orgrsc.org The order in which these groups are modified is crucial for directing the regiochemical outcome of subsequent reactions, enabling the synthesis of specifically substituted aromatic products. lumenlearning.com

The true versatility of this compound lies in the distinct reactivity of its two functional groups. The allyloxy group can undergo a variety of transformations, such as Claisen rearrangement to form 2-allyl-6-nitrophenol (B3249158), providing a handle for further functionalization at a new position on the aromatic ring. This rearrangement introduces an allyl group directly onto the carbon skeleton, which can then be subjected to oxidation, isomerization, or metathesis.

Simultaneously, the nitro group acts as a meta-director in electrophilic aromatic substitution reactions. More importantly, it can be reduced to an amino group, which is a potent ortho, para-director. This ability to switch directing effects by reducing the nitro group at different stages of a synthetic sequence is a powerful tool for controlling the substitution pattern on the benzene (B151609) ring. For instance, a reaction performed before nitro group reduction will be directed to the meta position, while a reaction after reduction will yield ortho and para products. This strategic modification allows for the synthesis of a wide array of tri-substituted and more complex aromatic compounds that would be challenging to access through other routes.

A primary application of this compound is its role as a precursor to functionalized aniline (B41778) derivatives. The reduction of the nitro group to an amine is a high-yielding and reliable transformation, typically achieved using reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This reaction directly yields 2-(allyloxy)aniline (B49392).

This resulting aniline is a valuable intermediate itself. The amino group can be diazotized and replaced with a wide range of substituents (Sandmeyer reaction), or it can be acylated, alkylated, or used to direct further electrophilic substitutions to the para position. The adjacent allyloxy group remains available for subsequent transformations, allowing for the creation of bifunctional molecules. For example, the aniline derivative can be involved in coupling reactions while the allyl group is later cyclized to form a heterocyclic ring, demonstrating the compound's utility in building molecular complexity. The oxidation of aniline derivatives can also lead to valuable compounds like nitrobenzene (B124822) and benzoquinones, which are used in the synthesis of dyes and pharmaceuticals. google.com

Applications in Heterocyclic Compound Synthesis

The structure of this compound is pre-organized for the construction of fused heterocyclic systems, particularly those containing oxygen and nitrogen. The proximity of the two functional groups facilitates intramolecular cyclization reactions, providing efficient pathways to valuable scaffolds like benzofurans and other nitrogen-containing heterocycles. frontiersin.orgnih.govmdpi.comnih.gov

One of the most powerful applications of ortho-allyl-substituted phenols is in the synthesis of benzofurans, a core structure in many biologically active compounds. researchgate.net While this compound must first be converted to a phenol (B47542) (typically via Claisen rearrangement to 2-allyl-6-nitrophenol followed by reduction of the nitro group and diazotization/hydrolysis, or other functional group interconversions), the resulting allylphenol is a key precursor for cyclization.

Modern catalytic methods have made this transformation highly efficient. For example, ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis (RCM) on substituted 1-allyl-2-allyloxybenzenes can produce benzofuran (B130515) structures. organic-chemistry.org Another prominent method involves palladium-catalyzed oxidative cyclization (Wacker-type reaction) of 2-allylphenols, which directly forms the furan (B31954) ring. The specific catalyst and reaction conditions can be tuned to control the selectivity and yield of the desired benzofuran derivative. These catalytic strategies offer advantages over classical methods by providing milder reaction conditions and broader functional group tolerance. divyarasayan.orgunipa.it

Table 1: Selected Catalytic Methods for Benzofuran Synthesis from Allyl Phenol Precursors

| Catalytic System | Reaction Type | Key Features |

| Ruthenium Catalyst (e.g., Grubbs') | Isomerization / Ring-Closing Metathesis | Effective for substituted systems; proceeds through a metathesis pathway. organic-chemistry.org |

| Palladium(II) / Oxidant (e.g., PdCl₂, CuCl₂, O₂) | Oxidative Cyclization (Wacker-type) | Direct formation of the furan ring; tolerant of various functional groups. |

| Iodine(III) Reagents (e.g., PhI(OAc)₂) | Oxidative Cyclization | Metal-free approach for cyclizing ortho-hydroxystilbenes, a related substrate class. organic-chemistry.org |

The presence of the nitro group makes this compound an excellent starting point for nitrogen-containing heterocycles. Following the reduction of the nitro group to an aniline, the resulting 2-(allyloxy)aniline can undergo intramolecular cyclization.

For instance, treatment with a palladium catalyst can trigger an intramolecular aminopalladation of the allyl group's double bond, followed by reductive elimination to form substituted indolines or indoles. Another pathway involves the thermal or transition-metal-catalyzed Claisen rearrangement to form 2-allyl-6-aminophenol. The resulting ortho-allylaniline derivative is a classic precursor for Skraup or Doebner-von Miller reactions to synthesize quinolines, where the allyl side chain can be incorporated into the new heterocyclic ring after appropriate modification. The versatility of the aniline and allyl groups allows for the construction of a variety of five- and six-membered nitrogen heterocycles fused to the benzene ring. sci-hub.se

Contribution to Complex Molecule Construction

The synthetic utility of this compound extends to its use as a foundational fragment in the total synthesis of more complex molecules, such as natural products and active pharmaceutical ingredients (APIs). rsc.orgrsc.org Its ability to provide a pre-functionalized aromatic ring allows synthetic chemists to efficiently build key structural motifs.

In a multi-step synthesis, this compound can be elaborated into a more complex intermediate which is then coupled with another molecular fragment. For example, the aniline derived from it can be used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form larger diarylamines. Subsequently, the allyl group can be used to forge a new ring system, adding to the molecule's three-dimensional complexity. The nitro group can also be used as a precursor for other nitrogen functionalities, such as azides for click chemistry or hydroxylamines for further reactions. researchgate.net The strategic use of this intermediate simplifies synthetic routes by embedding latent functionality that can be unmasked and utilized in later stages of a complex synthesis.

As a Building Block for Polyaromatic Hydrocarbons (e.g., Phenanthrene (B1679779) Synthesis from Dichloroallyloxy Analogues)

The synthesis of polyaromatic hydrocarbons (PAHs), a class of compounds characterized by fused aromatic rings, is a significant endeavor in organic chemistry due to their applications in materials science and medicinal chemistry. While the direct synthesis of phenanthrene from this compound or its dichloroallyloxy analogues is not extensively documented in readily available literature, the underlying chemical principles of related reactions suggest a plausible synthetic pathway.

Transformations of this nature would likely involve a tandem reaction sequence initiated by the reduction of the nitro group. This reduction is a critical step, as the resulting amino group can participate in subsequent intramolecular cyclization reactions. For instance, a hypothetical pathway could involve the following steps:

Reduction of the Nitro Group: The nitro group of a dichloroallyloxy analogue of this compound would first be reduced to an amine. A variety of reducing agents can be employed for this purpose, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Intramolecular Cyclization: The newly formed amino group, being nucleophilic, could then attack the electron-deficient carbon of the dichloroallyl group. This intramolecular nucleophilic substitution would lead to the formation of a new heterocyclic ring.

Aromatization: Subsequent elimination and aromatization steps would then lead to the formation of the phenanthrene core.

While specific examples utilizing the dichloroallyloxy analogue of this compound for phenanthrene synthesis are not prominently reported, the strategy of using ortho-functionalized nitroarenes for the synthesis of fused ring systems is a well-established concept in organic synthesis. The following table outlines the hypothetical intermediates and key transformations in such a synthetic route.

| Step | Intermediate/Product | Key Transformation | Potential Reagents |

| 1 | 1-(2,3-Dichloropropoxy)-2-nitrobenzene | Starting Material | - |

| 2 | 2-(2,3-Dichloropropoxy)aniline | Reduction of Nitro Group | SnCl₂, HCl; Na₂S₂O₄; H₂, Pd/C |

| 3 | Dihydrophenanthridine derivative | Intramolecular Cyclization | Base-mediated |

| 4 | Phenanthrene | Aromatization | Oxidation or Elimination |

It is important to note that the success of such a synthetic strategy would be highly dependent on the reaction conditions and the specific substitution pattern of the starting material.

Scaffolding for Further Chemical Modification and Diversification

The this compound framework serves as a versatile scaffold for the introduction of molecular diversity through the modification of its key functional groups: the nitro group, the aromatic ring, and the allyloxy moiety. This allows for the generation of a library of compounds with potentially diverse biological or material properties.

The reactivity of each component can be selectively harnessed to introduce new functionalities.

Nitro Group Transformations: The nitro group is a gateway to a variety of other functional groups. Its reduction to an amine is a fundamental transformation that opens up a vast array of subsequent reactions, including diazotization, acylation, and alkylation, leading to the formation of amides, sulfonamides, and substituted amines.

Aromatic Ring Functionalization: The benzene ring itself can undergo electrophilic aromatic substitution reactions. The directing effects of the allyloxy (ortho-, para-directing) and nitro (meta-directing) groups can be exploited to achieve regioselective introduction of substituents such as halogens, alkyl groups, or acyl groups.

Allyloxy Group Chemistry: The allyl group provides a reactive handle for a multitude of transformations. It can undergo addition reactions across the double bond, such as halogenation, epoxidation, and dihydroxylation. Furthermore, it can participate in transition metal-catalyzed cross-coupling reactions or be cleaved to a phenol, which can then be further functionalized.

The following table summarizes some of the potential chemical modifications and the resulting diversified structures that can be accessed from the this compound scaffold.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |

| Nitro Group | Reduction | H₂, Pd/C; Fe, HCl | Amine |

| Diazotization then substitution | NaNO₂, HCl; CuX | Halogen, Cyano, etc. | |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Dinitrobenzene derivative |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative | |

| Allyloxy Group | Dihydroxylation | OsO₄, NMO | Diol |

| Epoxidation | m-CPBA | Epoxide | |

| Heck Coupling | Aryl halide, Pd catalyst | Aryl-substituted allyl group |

Through the sequential or combinatorial application of these transformations, a wide range of structurally diverse molecules can be synthesized, highlighting the significant potential of this compound as a versatile building block in synthetic organic chemistry.

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of 1-(Allyloxy)-2-nitrobenzene is expected to exhibit distinct signals corresponding to the aromatic and allylic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the ether oxygen.

The aromatic region would likely display a complex multiplet system due to the ortho, meta, and para protons on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field, while the other aromatic protons will resonate at slightly higher fields.

The allyloxy group protons will present a characteristic pattern. The methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) would appear as a doublet. The vinylic proton (-CH=) would likely be a multiplet due to coupling with both the terminal vinylic protons and the methylene protons. The two terminal vinylic protons (=CH₂) are diastereotopic and would each appear as a doublet of doublets.

Based on analogous compounds like 1-Butoxy-2-nitrobenzene, the aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. For instance, in 1-Butoxy-2-nitrobenzene, the aromatic protons resonate at δ 7.73 (dd, J = 8.2, 1.8 Hz, 1H), 7.45-7.40 (m, 1H), and 7.00-6.90 (m, 2H). The allylic protons of this compound would be expected in the range of δ 4.6-6.1 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to NO₂) | ~7.8-8.0 | dd | ~8.0, 2.0 |

| Aromatic (para to NO₂) | ~7.5-7.7 | ddd | ~8.0, 8.0, 2.0 |

| Aromatic (ortho to OAllyl) | ~7.1-7.3 | d | ~8.0 |

| Aromatic (meta to NO₂) | ~7.0-7.2 | ddd | ~8.0, 8.0, 1.0 |

| -OCH₂- | ~4.6-4.8 | dt | ~5.0, 1.5 |

| -CH=CH₂ | ~5.9-6.1 | ddt | ~17.0, 10.5, 5.0 |

| =CH₂ (trans) | ~5.3-5.5 | dq | ~17.0, 1.5 |

| =CH₂ (cis) | ~5.2-5.4 | dq | ~10.5, 1.5 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms due to the lack of molecular symmetry.

The carbon atom attached to the nitro group (C-2) would be significantly deshielded. The carbon atom attached to the allyloxy group (C-1) would also be deshielded due to the electronegative oxygen. The remaining aromatic carbons would appear in the typical aromatic region (δ 110-160 ppm). The allylic carbons would have characteristic shifts, with the terminal vinylic carbon (=CH₂) appearing at a higher field than the internal vinylic carbon (-CH=), and the methylene carbon (-OCH₂-) appearing further upfield.

For comparison, the ¹³C NMR spectrum of 1-Butoxy-2-nitrobenzene shows signals at δ 152.5, 140.0, 134.0, 125.5, 120.0, and 114.4 for the aromatic carbons, and at δ 69.3, 31.0, 19.1, and 13.7 for the butoxy group carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OAllyl) | ~152 |

| C-2 (C-NO₂) | ~140 |

| C-6 | ~134 |

| C-4 | ~126 |

| C-5 | ~121 |

| C-3 | ~115 |

| -OCH₂- | ~70 |

| -CH=CH₂ | ~132 |

| =CH₂ | ~118 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₉H₉NO₃. The theoretical exact mass of this compound can be calculated and compared with the experimental value to confirm its identity with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Calculated Exact Mass | 179.05824 |

| Expected [M+H]⁺ | 180.06552 |

| Expected [M+Na]⁺ | 202.04746 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure and the stability of its constituent parts. For this compound, several characteristic fragmentation pathways can be anticipated.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (·NO₂), as well as the loss of nitric oxide (NO). Ethers can undergo cleavage of the C-O bond. Therefore, key fragmentation pathways for this compound would likely involve:

Loss of the allyl group (C₃H₅) to form a nitrophenoxide ion.

Loss of the nitro group (NO₂) to form an allyloxyphenyl cation.

Cleavage of the ether bond to generate an allyl cation and a nitrophenoxide radical.

Rearrangement reactions followed by fragmentation.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 179 | [M - NO₂]⁺ | NO₂ (46) | 133 |

| 179 | [M - C₃H₅]⁺ | C₃H₅ (41) | 138 |

| 179 | [M - OCH₂CH=CH₂]⁺ | C₃H₅O (57) | 122 |

| 133 | [M - NO₂ - CO]⁺ | CO (28) | 105 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, characteristic vibrational bands would be expected for the nitro group, the aromatic ring, the ether linkage, and the allyl group.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group and typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic Ring (C=C): Stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. C-H stretching vibrations will appear around 3000-3100 cm⁻¹.

Ether (C-O-C): The asymmetric C-O-C stretching vibration usually gives rise to a strong band in the region of 1200-1275 cm⁻¹ for aryl alkyl ethers.

Allyl Group: The C=C stretching of the allyl group is expected around 1640-1680 cm⁻¹. The =C-H stretching will be observed above 3000 cm⁻¹. The out-of-plane bending of the vinylic C-H bonds will give rise to characteristic bands in the 910-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Allyl (C=C) | Stretch | 1640 - 1680 |

| Allyl (=C-H) | Stretch | 3010 - 3095 |

| Allyl (=CH₂) | Out-of-plane bend | 910 - 990 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components. While a specific, experimentally verified spectrum for this compound is not publicly available in comprehensive databases, the expected vibrational frequencies can be predicted based on the known absorptions of its constituent parts: the nitro group, the aromatic ring, the ether linkage, and the allyl group.

Key expected FT-IR absorption bands for this compound would include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The position of these bands can be influenced by the electronic effects of the adjacent allyloxy group and the benzene ring.

Aromatic Ring (C=C): Multiple bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the benzene ring.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.

Allyl Group:

=C-H stretching of the vinyl group around 3080-3020 cm⁻¹.

C=C stretching near 1650 cm⁻¹.

Out-of-plane bending (wagging) of the vinyl C-H bonds, typically in the 1000-900 cm⁻¹ range.

Ether Linkage (C-O-C): Asymmetric and symmetric C-O-C stretching vibrations, which would be expected in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360-1300 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic C-H | Stretch | >3000 |

| Allyl Group | =C-H Stretch | 3080-3020 |

| Allyl Group | C=C Stretch | ~1650 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For non-polar functional groups and symmetric vibrations, Raman spectroscopy can be particularly insightful. For this compound, the symmetric stretching of the nitro group and the vibrations of the C=C bonds in both the aromatic ring and the allyl group would be expected to produce strong Raman signals. Detailed experimental Raman spectra for this specific compound are not readily found in the literature, but analysis of related nitroaromatic compounds suggests that the symmetric NO₂ stretch would be a prominent feature.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. As of this review, a published crystal structure for this compound is not available in open-access crystallographic databases. However, the crystal structure of a related compound, 1-benzyloxy-4-nitrobenzene, has been determined, revealing key structural features that might be analogous. researchgate.net A crystallographic study of this compound would determine its space group and the dimensions of the unit cell, providing fundamental information about its solid-state structure.

Analysis of Conformational Preferences and Intermolecular Interactions

A key aspect that single-crystal X-ray diffraction would elucidate is the conformational preference of the allyloxy group relative to the plane of the nitrobenzene (B124822) ring. The torsion angles involving the C-O-C-C chain of the allyloxy group would define its spatial orientation. Furthermore, the analysis would reveal the nature and geometry of any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings, which govern the crystal packing. In the crystal structure of 1-benzyloxy-4-nitrobenzene, C—H⋯π interactions were found to be significant in stabilizing the crystal lattice. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the nitroaromatic system. The nitro group, being a strong chromophore, and its conjugation with the benzene ring give rise to characteristic absorption bands. The presence of the allyloxy group, an auxochrome, is expected to modulate the position and intensity of these bands.

Based on data for nitrobenzene and related substituted nitroaromatics, one would anticipate strong absorption in the UV region. Nitrobenzene itself exhibits a strong absorption band around 260-270 nm. researchgate.net The addition of the allyloxy group at the ortho position may cause a slight bathochromic (red) or hypsochromic (blue) shift of this band, depending on the interplay of electronic and steric effects. A detailed experimental study would be necessary to determine the exact absorption maxima (λmax) and molar absorptivity values for this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyloxy-4-nitrobenzene |

Computational and Theoretical Investigations of 1 Allyloxy 2 Nitrobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties, reaction energetics, and spectroscopic data.

Elucidation of Reaction Mechanisms and Transition State Structures

A primary application of DFT is the mapping of potential energy surfaces to elucidate reaction mechanisms. For 1-(allyloxy)-2-nitrobenzene, the most prominent thermal reaction is the Claisen rearrangement, a youtube.comyoutube.com-sigmatropic shift common to allyl aryl ethers.

DFT calculations can model this pericyclic reaction, identifying the key structures along the reaction coordinate: the reactant, the transition state (TS), and the product. The transition state is characterized as a first-order saddle point on the potential energy surface, featuring a single imaginary frequency in its vibrational analysis.

Studies on the Claisen rearrangement of the parent compound, allyl phenyl ether, show the reaction proceeds through a concerted, cyclic transition state resembling a distorted chair conformation. researchgate.net The reaction involves the breaking of the O-C(allyl) bond and the simultaneous formation of a C-C bond between the allyl group's terminal carbon and the ortho-position of the benzene (B151609) ring.

For this compound, the ortho-nitro group is expected to have significant electronic and steric effects.

Electronic Effect: The strongly electron-withdrawing nitro group would stabilize the electron-rich dienone intermediate formed after the rearrangement, likely lowering the activation energy and accelerating the reaction compared to unsubstituted allyl phenyl ether.

Steric Effect: The bulky nitro group at the ortho position would sterically hinder the approach of the allyl group, potentially raising the energy of the transition state. However, since the rearrangement occurs at the same carbon to which the allyloxy group is attached, the primary product would be 2-allyl-6-nitrophenol (B3249158) before subsequent tautomerization.

DFT calculations allow for the precise quantification of these competing effects by calculating the activation energies. The mechanism is generally understood to proceed through the steps outlined in the table below.

| Step | Description | Key Structural Features Investigated by DFT |

|---|---|---|

| 1. Reactant State | Initial conformation of this compound. | Optimized ground state geometry and energy. |

| 2. Transition State (TS) | A concerted, six-membered cyclic structure. | Identification of the saddle point; analysis of breaking O-C and forming C-C bond lengths; calculation of imaginary frequency. |

| 3. Intermediate | Formation of the unstable 6-allyl-2-nitrocyclohexa-2,4-dien-1-one. | Optimized geometry of the dienone intermediate. |

| 4. Tautomerization | Proton transfer to restore aromaticity. | Modeling the keto-enol tautomerization to form the final 2-allyl-6-nitrophenol product. |

Conformational Analysis and Energy Landscapes

The flexibility of the allyloxy side chain means that this compound can exist in multiple conformations. DFT calculations are used to explore the potential energy landscape, identifying stable conformers (local minima) and the energy barriers (transition states) that separate them. rsc.orgfigshare.com

The key degrees of freedom are the dihedral angles associated with the C-O-C-C linkage. A systematic scan of these angles allows for the construction of a potential energy surface, revealing the most stable arrangements of the molecule.

Ar-O Bond Rotation: Rotation around the C(aryl)-O bond is influenced by the steric hindrance from the ortho-nitro group.

O-CH₂ Bond Rotation: Rotation around the O-CH₂(allyl) bond determines the orientation of the allyl group relative to the aromatic ring.

CH₂-CH Bond Rotation: Rotation around this bond positions the vinyl group.

The global minimum energy conformation would likely be one that minimizes the steric repulsion between the nitro group and the allyl chain while allowing for some degree of electronic stabilization. The energy landscape provides crucial information on the relative populations of different conformers at a given temperature.

| Dihedral Angle | Description | Expected Energetic Influence |

|---|---|---|

| C2-C1-O-C(allyl) | Orientation of the ether linkage relative to the ring plane. | Significant steric clashes with the C2-nitro group can be expected, leading to high rotational barriers. |

| C1-O-CH₂-CH | Orientation of the allyl chain's first C-C bond. | Determines the proximity of the allyl chain to the nitro group and the rest of the ring. |

| O-CH₂-CH=CH₂ | Orientation of the vinyl group. | Relatively low rotational barrier, but specific conformations are required for reactions like the Claisen rearrangement. |

Prediction of Spectroscopic Parameters

DFT is a reliable tool for predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational frequencies and their corresponding intensities can be obtained. chemrxiv.org

For this compound, the predicted vibrational spectrum would feature characteristic peaks from its distinct functional groups. These theoretical predictions are invaluable for interpreting experimental spectra.

Nitro Group (NO₂): Strong symmetric and asymmetric stretching vibrations, typically found in the 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively.

Allyl Group: C=C stretching (~1650 cm⁻¹), =C-H stretching (>3000 cm⁻¹), and various C-H bending modes.

Aryl Ether: Asymmetric C-O-C stretching (~1250 cm⁻¹) and symmetric C-O-C stretching (~1040 cm⁻¹).

Benzene Ring: C-H stretching (~3050-3100 cm⁻¹) and C=C ring stretching modes (~1450-1600 cm⁻¹).

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic excitation energies, corresponding to UV-Vis absorption peaks. The spectrum would be dominated by π→π* transitions of the nitrobenzene (B124822) chromophore, modulated by the electron-donating allyloxy auxochrome.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Allyl (C=C) | Stretch | 1640 - 1680 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 |

| Aromatic (C=C) | Ring Stretches | 1450 - 1600 |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system. nih.govrutgers.edu While DFT is often used for static properties or single reaction events, MD is suited for exploring conformational dynamics, solvation effects, and transport properties. researchgate.net

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would involve:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Solvation: Placing the molecule in a simulation box filled with explicit solvent molecules.

Simulation: Solving Newton's equations of motion for every atom over a series of small time steps (femtoseconds), generating a trajectory that describes how the system evolves.

Analysis of the MD trajectory for this compound could reveal:

Solvation Structure: How solvent molecules arrange around the polar nitro group and the nonpolar aromatic and allyl parts.

Conformational Sampling: The accessible conformations in solution and the frequency of transitions between them.

Hydrogen Bonding: The potential for weak C-H···O hydrogen bonds with protic solvents.

Diffusion Coefficient: The rate at which the molecule moves through the solvent, a key parameter for understanding transport properties.

Theoretical Studies on Electronic Structure and Reactivity Descriptors

Beyond geometry and energy, computational methods provide a wealth of information about a molecule's electronic structure, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and spatial distributions of these orbitals provide critical insights.

For this compound, the FMOs are a hybrid of the orbitals of the nitrobenzene and allyloxy fragments:

LUMO (Lowest Unoccupied Molecular Orbital): The nitro group is a powerful electron-withdrawing group. Therefore, the LUMO is expected to be low in energy and predominantly localized on the nitrobenzene ring system, particularly with large coefficients on the nitro group itself. This low-lying LUMO makes the molecule a good electron acceptor and susceptible to nucleophilic attack on the aromatic ring.

HOMO (Highest Occupied Molecular Orbital): The allyloxy group, specifically the oxygen atom with its lone pairs, is electron-donating. This will raise the energy of the HOMO compared to unsubstituted benzene. The HOMO is expected to have significant density on the oxygen atom and the aromatic ring, making these sites nucleophilic and prone to attack by electrophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. The combination of an electron-donating group (allyloxy) and an electron-withdrawing group (nitro) on the same ring is expected to reduce the HOMO-LUMO gap compared to benzene, shifting its UV-Vis absorption to longer wavelengths (a bathochromic shift).

| Orbital | Key Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | High energy; localized on the allyloxy group and benzene ring. | Site of electrophilic attack; acts as the electron donor in reactions. |

| LUMO | Low energy; localized on the nitro-substituted benzene ring. | Site of nucleophilic attack; acts as the electron acceptor in reactions. |

| HOMO-LUMO Gap | Relatively small due to substituent effects. | Indicates higher reactivity and polarizability compared to unsubstituted analogs. |

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. These models are pivotal in predicting the reactivity of novel compounds without the need for extensive experimental procedures. In the context of this compound, QSRR models can provide valuable insights into its chemical behavior by analyzing the electronic and steric features of the molecule.

The reactivity of nitroaromatic compounds, such as this compound, is largely governed by the electron-withdrawing nature of the nitro group and the electronic effects of other substituents on the benzene ring. researchgate.netdergipark.org.tr The allyloxy group, an ortho-substituent in this case, can influence the reactivity through both electronic and steric effects. QSRR studies on nitrobenzene derivatives often employ a variety of molecular descriptors to quantify these influences and correlate them with reactivity parameters. dergipark.org.tr

Commonly used descriptors in QSRR models for nitroaromatic compounds include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. researchgate.netdergipark.org.tr For instance, the energy of the LUMO is often correlated with the electrophilicity of the molecule. mdpi.com

Steric Descriptors: These describe the three-dimensional arrangement of atoms and can influence the accessibility of reactive sites.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

Hydrophobicity Descriptors: The logarithm of the octanol/water partition coefficient (log P) is a common descriptor that relates to the compound's solubility and transport properties, which can indirectly affect its reactivity in certain systems. mdpi.comnih.gov

A hypothetical QSRR study on a series of substituted (allyloxy)-nitrobenzenes, including this compound, might aim to predict a specific reactivity parameter, such as the rate constant for a particular reaction or its susceptibility to nucleophilic attack. The resulting QSRR model would be a mathematical equation that links the chosen descriptors to the observed reactivity.

For example, a simplified, illustrative QSRR model could take the following form:

Reactivity = a(Descriptor 1) + b(Descriptor 2) + c

Where 'a' and 'b' are coefficients determined through statistical regression analysis, and 'c' is a constant.

Detailed Research Findings

For instance, research on the toxicity of nitrobenzenes to Tetrahymena pyriformis demonstrated a strong correlation between the maximum acceptor superdelocalizability (Amax) and the 50% growth inhibitory concentration. nih.gov Another key finding in the field is the importance of hydrophobicity (log Kow) and the LUMO energy (ELUMO) in predicting the mutagenicity of nitroaromatic compounds. mdpi.com

Theoretical studies on nitro and azido (B1232118) derivatives of benzene have utilized density functional theory (DFT) to calculate properties like bond dissociation energies (BDE) to assess the stability and pyrolysis mechanisms of these compounds. researchgate.netepa.gov Such computational approaches are fundamental to generating the descriptors used in QSRR models.

The following interactive data table illustrates the types of descriptors that would be calculated for this compound in a typical QSRR study and provides hypothetical values for comparative purposes with its parent compound, nitrobenzene.

| Compound Name | Molecular Descriptor | Descriptor Value (Hypothetical) |

| This compound | HOMO Energy (eV) | -7.2 |

| This compound | LUMO Energy (eV) | -1.8 |

| This compound | HOMO-LUMO Gap (eV) | 5.4 |

| This compound | Dipole Moment (Debye) | 4.5 |

| This compound | Log P | 2.1 |

| Nitrobenzene | HOMO Energy (eV) | -7.5 |

| Nitrobenzene | LUMO Energy (eV) | -1.5 |

| Nitrobenzene | HOMO-LUMO Gap (eV) | 6.0 |

| Nitrobenzene | Dipole Moment (Debye) | 4.2 |

| Nitrobenzene | Log P | 1.85 |

These hypothetical values are for illustrative purposes to demonstrate the kind of data generated in computational studies. The presence of the allyloxy group would be expected to modulate the electronic properties of the nitrobenzene core, which would be captured by these descriptors and, in turn, influence its reactivity as predicted by a QSRR model.

Future Research Directions and Emerging Paradigms in 1 Allyloxy 2 Nitrobenzene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1-(allyloxy)-2-nitrobenzene typically involves the Williamson ether synthesis, which often utilizes hazardous solvents and reagents. Future research will likely prioritize the development of greener and more sustainable synthetic methods, aligning with the principles of green chemistry. researchgate.netnih.gov Key areas of focus will include the use of eco-friendly solvents, alternative energy sources, and catalytic systems that minimize waste generation. rsc.orgrsc.org

One promising approach is the application of phase-transfer catalysis (PTC), which can facilitate the reaction between 2-nitrophenol (B165410) and an allyl halide in a biphasic system, reducing the need for harsh organic solvents. mdpi.com Additionally, solvent-free mechanochemical methods, which involve the grinding of solid reactants, could offer a highly efficient and environmentally benign alternative to conventional solution-based syntheses. researchgate.net The exploration of biocatalytic methods, employing enzymes to catalyze the etherification, also presents an exciting avenue for a more sustainable production of this compound.

| Synthetic Methodology | Key Features & Advantages | Potential for this compound Synthesis |

| Phase-Transfer Catalysis (PTC) | Biphasic reaction system, reduced need for organic solvents, milder reaction conditions. | Can facilitate the reaction between the sodium salt of 2-nitrophenol and allyl bromide in a water-toluene system, minimizing organic solvent usage. |

| Mechanosynthesis | Solvent-free reaction conditions, high reaction rates, reduced waste. | Grinding 2-nitrophenol with a solid base and an allylating agent could provide a rapid and eco-friendly route to the target compound. |

| Biocatalysis | Use of enzymes, high selectivity, mild reaction conditions, biodegradable catalysts. | An engineered enzyme could catalyze the O-allylation of 2-nitrophenol with high efficiency and selectivity under aqueous conditions. |

| Flow Chemistry | Continuous processing, precise control over reaction parameters, enhanced safety, easy scalability. | A continuous flow reactor could be designed for the synthesis, allowing for rapid optimization and safer handling of reagents. |

Exploration of Catalytic Transformations with Advanced Catalytic Systems

The presence of both an allyl group and a nitro group in this compound offers a rich platform for exploring a variety of catalytic transformations. Future research is expected to leverage advanced catalytic systems to unlock novel reaction pathways and synthesize complex molecular architectures.

One area of significant potential is the catalytic intramolecular cyclization of this compound. Transition metal catalysts, such as those based on palladium, rhodium, or gold, could facilitate the cyclization of the allyl group onto the aromatic ring or the nitro group, leading to the formation of various heterocyclic scaffolds. For instance, a rhodium-catalyzed system could potentially transform this compound derivatives into complex benzofurans. Inspired by similar transformations, visible-light-mediated radical cascade cyclizations could also be explored to synthesize novel chromane (B1220400) and tetrahydroquinoline derivatives. researchgate.net

Furthermore, the development of enantioselective catalytic transformations will be a key focus. Chiral catalysts could be employed to control the stereochemistry of reactions involving the allyl group, leading to the synthesis of enantioenriched products with potential applications in medicinal chemistry.

| Catalytic Transformation | Catalyst System | Potential Product(s) |

| Intramolecular Cyclization | Palladium(II) complexes, Rhodium(I) complexes, Gold(I) complexes | Dihydrobenzofurans, chromane derivatives, nitrogen-containing heterocycles |

| Cross-Coupling Reactions | Nickel/photoredox dual catalysis | Functionalized derivatives with new C-C bonds at the allyl terminus |

| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands | Chiral diols |

| Reductive Cyclization | Iron or Zinc in acidic media | Benzoxazines |

Innovative Derivatization Strategies for Expanding Molecular Diversity

The dual functionality of this compound provides ample opportunities for innovative derivatization, enabling the expansion of its molecular diversity. Future research will likely focus on developing novel strategies to selectively modify the allyl and nitro groups to generate a wide array of new compounds.

The allyl group can undergo a plethora of transformations, including epoxidation, dihydroxylation, and various addition reactions. These modifications can introduce new functional groups and stereocenters, significantly increasing the structural complexity of the molecule. For instance, hydrosilylation of the allyl group can be used to introduce silane (B1218182) functionalities, which are valuable for further cross-coupling reactions. researchgate.net

The nitro group is a versatile functional handle that can be readily transformed into other functionalities. nih.gov Its reduction to an amino group is a key transformation that opens up a vast chemical space for the synthesis of various nitrogen-containing compounds, including amides, sulfonamides, and heterocycles. nih.gov Furthermore, the nitro group can participate in cycloaddition reactions, providing access to complex heterocyclic systems.

| Functional Group | Derivatization Reaction | Reagents and Conditions | Resulting Functional Group/Structure |

| Allyl Group | Epoxidation | m-CPBA, CH₂Cl₂ | Oxirane |

| Dihydroxylation | OsO₄ (catalytic), NMO | 1,2-Diol | |

| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted alkene | |

| Hydrosilylation | HSiCl₃, Karstedt's catalyst | Trichlorosilylpropyl ether | |

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | Amine |

| [3+2] Cycloaddition | Azides, heat or catalyst | Triazole derivatives | |

| Nef Reaction | Base, then aqueous acid | Ketone (after manipulation of the allyl group) |

Interdisciplinary Applications in Materials Science and Medicinal Chemistry (focused on its synthetic utility)

The synthetic versatility of this compound makes it a promising building block for applications in both materials science and medicinal chemistry.

In materials science, the allyl functionality of this compound can be exploited for the synthesis of novel polymers. researchgate.net For example, it can be used as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers. The introduction of the nitro group can impart specific functionalities to the resulting materials, such as thermal stability or non-linear optical properties. Future research could explore the synthesis of functionalized polymers derived from this compound for applications in electronics, coatings, and advanced composites. mdpi.com

In medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of biologically active molecules. nih.govfrontiersin.org The nitro group is a key pharmacophore in some existing drugs and can be a precursor to an amino group, which is a common feature in many pharmaceuticals. nih.gov The ability to readily derivatize both the allyl and nitro groups allows for the systematic exploration of the chemical space around this scaffold to develop new therapeutic agents. researchgate.netresearchgate.net For example, the synthesis of various heterocyclic compounds derived from this compound could lead to the discovery of new drug candidates with a wide range of biological activities. semanticscholar.orgsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(Allyloxy)-2-nitrobenzene, and how can reaction efficiency be improved?